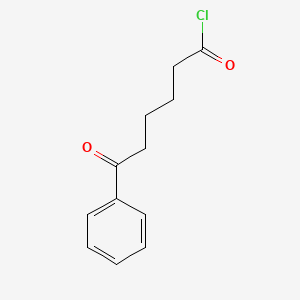![molecular formula C22H26N2O3 B3145071 [(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate CAS No. 56652-53-0](/img/structure/B3145071.png)
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate
概要
説明
The compound is a complex organic molecule with several functional groups. It contains an azabicyclo[2.2.2]octane group, which is a type of bicyclic compound containing nitrogen. It also has a quinoline group, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring. The compound also contains an acetate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The structure would likely be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the acetate group could undergo hydrolysis to form acetic acid and an alcohol . The azabicyclo[2.2.2]octane group could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an ester group could influence its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Characterization
Synthesis of Cephem Derivatives
This compound has been used in the synthesis of new cephalosporin derivatives, demonstrating its potential as a carrier for a wide range of drugs containing an amino group. The synthesis process involves the preparation of intermediate products and their transformation into antimalarial primaquine prodrugs, highlighting the compound's versatility in drug development (Blau et al., 2008).
Reaction with Acetyl Chloride
The compound has been studied in reactions involving methyl (4S,6S)-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo-[4.3.0]non-2-ene-3-carboxylate 4-oxide and acetyl chloride, leading to the formation of various complex molecules. This research contributes to understanding the chemical properties and reactivity of similar compounds (Stoodley & Wilkins, 1975).
Biological and Medicinal Applications
Polymeric Zinc (II) Complex
A novel polymeric zinc (II) complex containing this compound as a ligand has been synthesized. Theoretical studies on the geometries, thermodynamic parameters, and other properties were conducted, providing insights into its potential applications in medicinal chemistry (Adejoro & Oyeneyin, 2013).
Synthesis of Homopolymers with Antibacterial Activity
The compound has been used to synthesize homopolymers with significant antibacterial activity. These polymers showed inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibacterial agents (Kumar et al., 2017).
Acid-catalyzed Rearrangement
It has been involved in acid-catalyzed rearrangement processes, leading to the synthesis of protected amines and other complex molecules. This research contributes to the broader understanding of chemical synthesis and compound modification techniques (Nativi, Reymond, & Vogel, 1989).
Cholinergic Activity Study
The compound's analogs have been evaluated for cholinergic activity, with some demonstrating competitive antagonism or agonistic properties in biological assays. This suggests its potential application in studying and modulating cholinergic systems (Borne, Clark, & Waters, 1974).
作用機序
Target of Action
The primary targets of [(S)-(5-ethenyl-1-azabicyclo[22Similar compounds such as glucocorticoids primarily target glucocorticoid receptors . These receptors play a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
Related compounds like glucocorticoids bind to glucocorticoid receptors, leading to changes in gene expression that result in multiple downstream effects . This interaction can lead to anti-inflammatory, immunosuppressive, and metabolic effects .
Biochemical Pathways
The exact biochemical pathways affected by [(S)-(5-ethenyl-1-azabicyclo[22Related compounds such as glucocorticoids are known to affect various biochemical pathways, including glucose metabolism, protein metabolism, and lipid metabolism . The downstream effects of these pathways can include changes in immune response, inflammation, and energy production .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(S)-(5-ethenyl-1-azabicyclo[22Similar compounds like glucocorticoids are known to be metabolized primarily in the liver and kidneys, and are excreted in urine . These properties can significantly impact the bioavailability and overall effectiveness of the compound .
Result of Action
The specific molecular and cellular effects of [(S)-(5-ethenyl-1-azabicyclo[22Related compounds like glucocorticoids are known to have anti-inflammatory and immunosuppressive effects, which can result in reduced inflammation and modulation of immune response .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of [(S)-(5-ethenyl-1-azabicyclo[22Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3/t15?,16?,21?,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIBQQYUBUMMK-CWFBCUTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


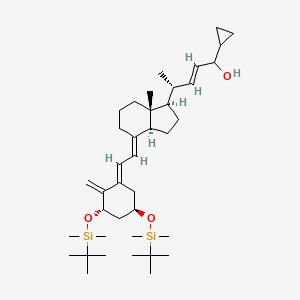

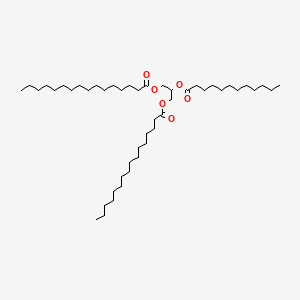
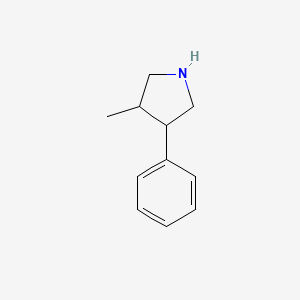

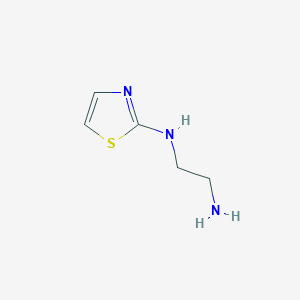
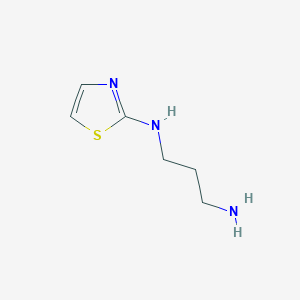
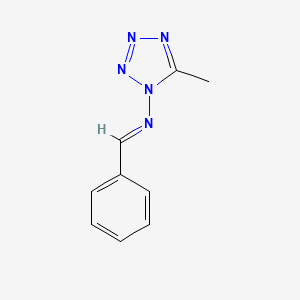

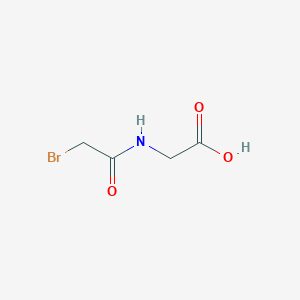

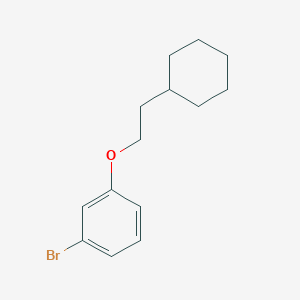
![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)
